2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrazole and triazole rings through cyclization reactions.
- Introduction of the difluoromethyl groups via halogenation reactions.
- Coupling of the pyrazole and triazole units through a sulfanyl linkage.
- Condensation with acetohydrazide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to a hydrazine derivative.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole or triazole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery.
Medicine
Industry
In the industrial sector, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-{[3,5-BIS(FLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
- **2-[(5-{[3,5-BIS(CHLOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The presence of difluoromethyl groups and the specific arrangement of functional groups in 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE may confer unique properties, such as enhanced stability, specific binding interactions, or distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[[5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F4N9OS/c1-2-39-23(16-41-22(27(31)32)13-21(37-41)26(29)30)34-36-28(39)43-17-24(42)35-33-14-19-15-40(20-11-7-4-8-12-20)38-25(19)18-9-5-3-6-10-18/h3-15,26-27H,2,16-17H2,1H3,(H,35,42)/b33-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJXHPSHGBPRT-ZHSUKTGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=CC(=N5)C(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=CC(=N5)C(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F4N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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